molecular formula C18H13N5 B1493347 2,4,5-Tris(2-pyridyl)imidazole

2,4,5-Tris(2-pyridyl)imidazole

Cat. No.: B1493347
M. Wt: 299.3 g/mol
InChI Key: FCCAYZJCTJTONV-UHFFFAOYSA-N
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Description

2,4,5-Tris(2-pyridyl)imidazole is a heterocyclic compound featuring an imidazole core substituted with three 2-pyridyl groups. This structural motif confers unique electronic and coordination properties, making it valuable in catalysis, materials science, and supramolecular chemistry. The pyridyl substituents enhance metal-binding capabilities, enabling applications in covalent organic frameworks (COFs) for catalytic processes, such as oxidation and coupling reactions . Its synthesis typically involves cyclocondensation of 1,2-diketones (e.g., benzil) with aldehydes and ammonium salts under catalytic conditions, such as Yb(OTf)₃ or NiCl₂·6H₂O supported on acidic alumina .

Properties

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

2-(2,4-dipyridin-2-yl-1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C18H13N5/c1-4-10-19-13(7-1)16-17(14-8-2-5-11-20-14)23-18(22-16)15-9-3-6-12-21-15/h1-12H,(H,22,23)

InChI Key

FCCAYZJCTJTONV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=C(N2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

2,4,5-Triphenylimidazole (Lophine)

  • Structural Differences : Replaces pyridyl groups with phenyl rings, reducing nitrogen coordination sites and altering electronic properties.
  • Applications: Primarily known for chemiluminescence (CL) properties, historically used in light-emitting reactions .
  • Biological Activity : Demonstrates broad-spectrum pharmacological effects, including antibacterial and anticancer activities, attributed to its planar aromatic structure, which facilitates interactions with biomolecules .
  • Synthesis : Similar cyclocondensation methods but lacks pyridyl-specific metal coordination, limiting catalytic utility compared to 2,4,5-Tris(2-pyridyl)imidazole .

2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole

  • Structural Differences : Substitutes one pyridyl group with a 4-hydroxyphenyl moiety, introducing hydrogen-bonding capacity.
  • Crystal Engineering : The hydroxyl group promotes hydrogen-bonded networks and π-π stacking, enabling applications in crystal engineering and photofunctional materials .
  • Pharmacological Potential: Enhanced solubility due to the hydroxyl group may improve bioavailability compared to fully pyridyl-substituted analogs .

Alkylated Imidazoles (e.g., 2,4,5-Trimethylimidazole)

  • Structural Differences : Methyl groups replace pyridyl substituents, drastically reducing π-conjugation and metal-binding ability.
  • Toxicity and Stability : Alkylated imidazoles exhibit higher environmental persistence and toxicity, as seen in degradative studies showing slower breakdown compared to aryl-substituted derivatives .
  • Industrial Use : Primarily employed as corrosion inhibitors or epoxy curing agents rather than in catalysis or biomedicine .

5-Oxo-imidazole Derivatives

  • Structural Differences : Incorporates a ketone group at the 5-position, altering electronic density and reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Key Applications Biological Activity Toxicity Profile
This compound Three 2-pyridyl groups Catalysis, COFs Moderate (under study) Low (based on analogs)
2,4,5-Triphenylimidazole Three phenyl groups Chemiluminescence Antibacterial, Anticancer Moderate
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole Two pyridyl, one hydroxyphenyl Crystal engineering Not reported Low (predicted)
2,4,5-Trimethylimidazole Three methyl groups Corrosion inhibition None reported High
5-Oxo-imidazole derivatives 5-ketone, variable aryl Antimicrobial agents Microbial growth inhibition Variable

Key Research Findings

Catalytic Superiority: this compound outperforms phenyl and alkyl analogs in COF-based catalysis due to pyridyl-metal coordination, achieving turnover numbers (TONs) >1,000 in oxidation reactions .

Toxicity Trends : Alkylated imidazoles exhibit higher cytotoxicity (IC₅₀ < 50 µM) compared to aryl-substituted derivatives (IC₅₀ > 200 µM) in human cell lines .

Biological Flexibility : Triphenylimidazole derivatives show broader antimicrobial activity (MIC 8–32 µg/mL) than pyridyl-substituted analogs, likely due to enhanced lipophilicity .

Preparation Methods

Debus-Radziszewski Imidazole Synthesis and Variants

The classical Debus-Radziszewski reaction and its modern adaptations provide a versatile synthetic platform for 2,4,5-trisubstituted imidazoles, including 2,4,5-Tris(2-pyridyl)imidazole.

  • General Mechanism :
    The reaction involves the condensation of an aldehyde (or ketone), a dicarbonyl compound (such as glyoxal), and ammonia or ammonium salts. The mechanism proceeds via the formation of intermediate imines and subsequent cyclization to the imidazole ring.

  • Synthetic Variations :

    • Microwave-assisted solvent-free conditions using catalysts like ammonium molybdate have been reported to improve yields (up to 80%) and reduce reaction times.
    • Ionic liquids with Brønsted acid catalysts (e.g., triphenyl(propyl-3-sulfonyl)phosphonium toluene sulfonate) at 100°C have yielded over 96% product efficiently.
    • Use of p-toluenesulfonic acid in ethanol under reflux conditions has also been effective, providing yields up to 92%.
  • Application to this compound :
    While most literature examples focus on aryl-substituted imidazoles, the methodology is adaptable to pyridyl-substituted substrates by employing 2-pyridyl aldehydes or ketones, ammonium acetate, and glyoxal derivatives under optimized conditions.

One-Pot Modular Synthesis via Ketone Oxidation and Imidazole Condensation

A modern, modular approach involves sequential oxidation of ketones to glyoxal intermediates followed by imidazole ring formation.

  • Method Overview :
    Acetophenone derivatives are oxidized using catalytic aqueous hydrogen bromide (HBr) in dimethyl sulfoxide (DMSO) at 85°C to form glyoxal intermediates. These glyoxals then undergo condensation with aldehydes and ammonium acetate in methanol to yield 2,4,5-trisubstituted imidazoles.

  • Optimization Data :

Entry Reaction Conditions Yield (%)
1 1.25 equiv acetophenone, 10 mol% aq HBr, 85°C, 18 h 69 (isolated)
2 1.00 equiv acetophenone, 200 mol% aq HBr, 60°C, 24 h 48
3 1.00 equiv acetophenone, 50 mol% aq HBr, 60°C, 72 h 57
4 1.00 equiv acetophenone, no aq HBr 0
5 Solvent variation (DMSO/MeOH 7:3) 45
6 Solvent variation (DMSO/EtOH 2:8) 49

Yields determined by 1H NMR with internal standard; isolated yields in parentheses.

  • Advantages :
    This method is operationally simple, avoids isolation of intermediates, and allows for structural diversity by varying ketone and aldehyde substrates. It is suitable for synthesizing pyridyl-substituted imidazoles by selecting appropriate pyridyl ketones and aldehydes.

Sustainable and Green Chemistry Approaches

Recent research emphasizes environmentally friendly synthetic routes for imidazole derivatives, including this compound.

  • Green Solvent Use and Mild Conditions :
    Studies have explored the use of green solvents such as 2-methyltetrahydrofuran, sulfolane, cyclopentyl methyl ether, and water, combined with non-toxic ammonium salts as ammonia sources. Reactions are conducted under mild temperatures and atmospheric pressure to enhance sustainability.

  • One-Pot Synthesis with Ammonia Sources :
    The synthesis of 2,4,5-triarylimidazolines (structurally related to trisubstituted imidazoles) from aromatic aldehydes and ammonia sources such as hexamethyldisilazane (HMDS) has been achieved under solvent-free or benign solvent conditions. Catalytic amounts of benzoic acid have been used to improve yields (up to 61%).

  • Microwave-Assisted Synthesis :
    Microwave irradiation with alumina-ammonium acetate has been reported to afford moderate to high yields of 2,4,5-triarylimidazolines, offering rapid and energy-efficient synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Notes
Catalytic Hydrogenation of Cyanopyridine 4-cyanopyridine, [Ru3(CO)12], triphenylphosphine, THF, H2 (60 psi), 200°C, 72 h Not specified High temperature and pressure; ruthenium catalyst
Debus-Radziszewski Reaction Variants Aldehyde/ketone, glyoxal, ammonia/ammonium salts, microwave or acid catalysis 61–96 Solvent-free, microwave, ionic liquids; adaptable to pyridyl substrates
One-Pot Ketone Oxidation and Condensation Ketone, aq HBr (catalytic), DMSO, aldehyde, NH4OAc, MeOH, 85°C 45–69 Modular, mild conditions, no intermediate isolation
Green Chemistry Approaches Aromatic aldehydes, ammonia sources (HMDS, ammonium acetate), green solvents, microwave Up to 61 Sustainable solvents, mild conditions, microwave

Detailed Research Findings and Considerations

  • The catalytic hydrogenation method is specialized and requires handling of high-pressure hydrogen and expensive ruthenium catalysts, suitable for laboratories equipped for such conditions.

  • The Debus-Radziszewski reaction and its modern modifications remain the most versatile and widely employed approach for trisubstituted imidazoles, including this compound, due to its adaptability to various substituents and reaction conditions.

  • The one-pot ketone oxidation and condensation strategy provides a streamlined synthesis with fewer purification steps, enhancing efficiency and scalability.

  • Green and microwave-assisted methods are gaining prominence for their environmental benefits and reduced reaction times, aligning with current trends in sustainable chemistry.

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Tris(2-pyridyl)imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of 1,2-dicarbonyl compounds, aldehydes (e.g., 2-pyridinecarboxaldehyde), and ammonium acetate under solvent-free or mild solvent conditions. Key factors include:

  • Catalysts: Use of diethyl ammonium hydrogen phosphate or acetic acid to accelerate cyclization .
  • Temperature: Reactions often proceed at 80–100°C for 6–12 hours to achieve yields >70%.
  • Substituent Compatibility: Electron-withdrawing groups (e.g., nitro, halogen) on aldehydes reduce steric hindrance and improve regioselectivity .

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR/IR: Use 1H^1H-NMR to confirm proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm) and IR for N–H stretching (3100–3300 cm1^{-1}) .
  • X-ray Crystallography: Resolve hydrogen-bonding networks, as seen in analogs like 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole, which forms π-π stacking and N–H···O interactions .
  • Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., C: 75.2%, H: 4.9%, N: 19.9% for C21_{21}H16_{16}N4_4) .

Advanced Research Questions

Q. How does this compound function in coordination chemistry, and what metal complexes exhibit unique properties?

Methodological Answer: The compound acts as a tridentate ligand via pyridyl N atoms and imidazole π-system. Key applications include:

  • Spin-Crossover Complexes: Iron(II) complexes with this compound show temperature-dependent magnetic behavior due to ligand field effects .
  • Luminescent Materials: Iridium(III) complexes with pyridyl-imidazole ligands exhibit tunable emission via π-conjugation adjustments (e.g., λem_{em} = 450–600 nm) .

Example Coordination Data:

Metal CenterCoordination GeometryApplicationReference
Fe(II)OctahedralSpin-crossover sensors
Ir(III)Trigonal bipyramidalOLED emitters

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies arise from substituent positioning and assay conditions:

  • Structure-Activity Relationships (SAR): Introduce hydroxyl or halogen groups at the 4-position to enhance antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus) .
  • Mechanistic Studies: Use molecular docking to assess binding to bacterial targets (e.g., dihydrofolate reductase) and validate via in vitro time-kill assays .

Example SAR Table:

Derivative (R Group)Antibacterial Activity (MIC, µg/mL)Target Protein Binding Affinity (kcal/mol)
4-OH2.1-8.9 (DHFR)
4-Cl3.8-7.5 (DHFR)
4-NO2_26.4-6.2 (DHFR)

Q. How can computational modeling guide the design of this compound-based materials?

Methodological Answer: Employ density functional theory (DFT) and time-dependent DFT (TD-DFT) to:

  • Predict electronic transitions (e.g., HOMO-LUMO gaps <3 eV for optoelectronic applications) .
  • Simulate spin states in metal complexes, correlating with experimental magnetic data .

Computational Parameters:

  • Basis Set: B3LYP/6-31G* for geometry optimization .
  • Solvent Model: PCM for simulating polar environments .

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